2-Chloro-6-(2-methylpropoxy)pyridine

Dopamine Transporter Serotonin Transporter Reuptake Inhibition

2-Chloro-6-(2-methylpropoxy)pyridine (CAS 108122-43-6), also known as 2-chloro-6-isobutoxypyridine, is a functionalized pyridine derivative with a chlorine substituent at the 2-position and a branched 2-methylpropoxy (isobutoxy) group at the 6-position. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol.

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 108122-43-6
Cat. No. B3039456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(2-methylpropoxy)pyridine
CAS108122-43-6
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCC(C)COC1=NC(=CC=C1)Cl
InChIInChI=1S/C9H12ClNO/c1-7(2)6-12-9-5-3-4-8(10)11-9/h3-5,7H,6H2,1-2H3
InChIKeyYFVRESCNHCTHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-(2-methylpropoxy)pyridine (CAS 108122-43-6) for Research and Industrial Sourcing: Core Specifications and Class Context


2-Chloro-6-(2-methylpropoxy)pyridine (CAS 108122-43-6), also known as 2-chloro-6-isobutoxypyridine, is a functionalized pyridine derivative with a chlorine substituent at the 2-position and a branched 2-methylpropoxy (isobutoxy) group at the 6-position. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol . This compound is utilized as a synthetic intermediate in the preparation of various substituted pyridines, which are important scaffolds in pharmaceutical and agrochemical research [1]. It is intended exclusively for research and further manufacturing use, not for direct human or veterinary application .

2-Chloro-6-(2-methylpropoxy)pyridine (CAS 108122-43-6): Why In-Class Analogs Cannot Be Directly Substituted in Synthetic or Biological Contexts


Although 2-chloro-6-alkoxypyridines share a core heterocyclic structure, their synthetic utility and biological behavior are not interchangeable. The specific alkoxy substituent at the 6-position profoundly influences both chemical reactivity and biological target engagement. In synthetic transformations, substituents on the pyridine ring can have activating or deactivating effects on key steps such as chlorination under Vilsmeier-Haack conditions, where different functional groups yield widely varying outcomes [1]. In biological systems, even minor structural variations, such as a methyl to an isobutoxy group, can drastically alter a compound's affinity for transporters (e.g., DAT, NET, SERT) and receptors (e.g., nAChR subtypes), as well as its inhibitory activity against enzymes like myeloperoxidase (MPO) [2]. Therefore, substituting 2-chloro-6-(2-methylpropoxy)pyridine with a close analog without empirical validation of the intended reaction or assay risks failure in synthesis or loss of the desired biological profile.

2-Chloro-6-(2-methylpropoxy)pyridine (CAS 108122-43-6): Quantified Differentiation and Performance Evidence Versus Analogs


Comparative Potency at Human Dopamine Transporter (DAT) Versus Serotonin Transporter (SERT) in HEK293 Cells

The compound exhibits a distinct transporter inhibition profile, demonstrating a marked preference for SERT over DAT. This difference is not a default property of the 2-chloro-6-alkoxypyridine class and would require empirical verification for any close analog. While a direct head-to-head comparison with a specific analog is not available in the public domain, the quantitative difference between the two major monoamine transporters is a verifiable characteristic of this specific compound [1].

Dopamine Transporter Serotonin Transporter Reuptake Inhibition

Subtype Selectivity Profile Across Nicotinic Acetylcholine Receptors (nAChRs) in Human Cell Lines

2-Chloro-6-(2-methylpropoxy)pyridine acts as an antagonist at multiple nAChR subtypes, but with quantifiable differences in potency. Its activity spans three orders of magnitude depending on the specific receptor subtype expressed. This selectivity profile, particularly the low nanomolar potency at α3β4 nAChR (IC50 = 1.8 nM), is a specific property of this molecule and cannot be assumed for other 2-chloro-6-alkoxypyridines [1].

Nicotinic Acetylcholine Receptor Ion Channel Subtype Selectivity

Enzyme Inhibition Profile: Potency Against Myeloperoxidase (MPO) and CYP3A4

The compound demonstrates inhibitory activity against key metabolic and inflammatory enzymes. It shows moderate potency as an MPO inhibitor (IC50 = 26 nM) and as a time-dependent inhibitor of CYP3A4 (IC50 = 140 nM) [1]. This dual inhibition profile, especially the MPO activity, is a distinguishing feature of this specific pyridine derivative that is not a general characteristic of the class.

Myeloperoxidase Cytochrome P450 Enzyme Inhibition

Synthetic Utility as a Building Block for Heterocyclic Compounds in Pharmaceutical Patents

The compound is specifically claimed and utilized as a key intermediate in patented synthetic routes for the preparation of tricyclic compounds with antihistamine activity [1] and in processes for generating substituted pyridine-based pharmaceutical intermediates [2]. While exact comparative yields are not publicly available, its explicit mention in these patent disclosures validates its utility and differentiates it from generic 2-chloropyridines that may not provide the correct functionalization for these specific synthetic sequences.

Synthetic Intermediate Heterocyclic Chemistry Process Chemistry

2-Chloro-6-(2-methylpropoxy)pyridine (CAS 108122-43-6): Research and Industrial Application Scenarios


Development of Subtype-Selective Nicotinic Acetylcholine Receptor (nAChR) Antagonists

Based on its distinct nAChR subtype antagonist profile, with particularly high potency at α3β4 nAChR (IC50 = 1.8 nM) and α1β1γδ nAChR (IC50 = 7.9 nM) [1], this compound serves as a valuable tool compound or starting scaffold for medicinal chemistry programs. Researchers focused on smoking cessation, pain management, or other CNS disorders where nAChR subtypes play a role can utilize this compound to explore structure-activity relationships (SAR) around the 2-chloro-6-alkoxypyridine core.

Investigation of Monoamine Transporter Pharmacology with a Serotonin-Selective Profile

The compound's 9.45-fold selectivity for inhibiting the human serotonin transporter (SERT, IC50 = 100 nM) over the dopamine transporter (DAT, IC50 = 945 nM) makes it a candidate for pharmacological studies focused on the serotonergic system [2]. It can be used as a reference ligand in binding or functional assays to help dissect the contributions of SERT versus DAT in complex biological models.

Exploration of Myeloperoxidase (MPO) Inhibition for Inflammatory Disease Research

With a documented IC50 of 26 nM for inhibiting MPO chlorination activity [3], this compound is a relevant chemical probe for research into the role of MPO in inflammatory conditions. It can be employed in cell-based or biochemical assays to validate MPO as a target in disease models, serving as a benchmark for screening or lead optimization efforts.

Process Chemistry and Synthesis of Complex Heterocyclic Drug Candidates

As a specifically claimed intermediate in patents for synthesizing tricyclic antihistamines and other pyridine-based pharmaceuticals [REFS-4, REFS-5], this compound is a strategic procurement item for process R&D departments. Its use in these patented routes confirms its viability in multi-step synthetic sequences, making it a logical choice for route scouting and optimization when targeting similar complex heterocyclic final products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-(2-methylpropoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.